(4-Hydroxy-3-methylphenyl)boronic acid
Overview
Description
“(4-Hydroxy-3-methylphenyl)boronic acid” is a boronic acid compound with the molecular formula C8H11BO3 . It has an average mass of 165.982 Da and a monoisotopic mass of 166.080124 Da .
Synthesis Analysis
Boronic acids are often used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The success of these reactions is due to the combination of mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a boron atom bonded to three oxygen atoms and a carbon atom . The boron atom is also part of a six-membered ring, which includes the carbon atom and four other carbon atoms .
Chemical Reactions Analysis
Boronic acids, such as “this compound”, are known to participate in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling reactions . They can also react with amines to form boroxine complexes .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm³ . Its boiling point is 380.9±52.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound has three hydrogen bond acceptors and three hydrogen bond donors .
Scientific Research Applications
Complexation with L-lactate
Boronic acids, including derivatives like (4-Hydroxy-3-methylphenyl)boronic acid, have been employed as receptors for detecting diols and alpha-hydroxy acids. A study by Sartain et al. (2008) explored the reaction between L-lactate and boronic acid-based receptors, revealing their utility in developing holographic sensors for L-lactate detection (Sartain, Yang, & Lowe, 2008).
Carbohydrate Binding
Boronic acids, including this compound, are significant in carbohydrate chemistry. Dowlut and Hall (2006) highlighted a new class of carbohydrate-binding boronic acids that complex glycosides in neutral water, indicating their potential in designing receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).
Macrocyclic Chemistry
Fárfan et al. (1999) discussed the use of various aryl boronic acids, including this compound, in macrocyclic chemistry. The study described new boronate structures and their potential applications in this field (Fárfan et al., 1999).
Catalysis
Boronic acids are known for their catalytic properties. A study by Hall (2019) elaborated on boronic acid catalysis, particularly highlighting its role in activating hydroxy functional groups for various organic reactions. This study demonstrates the versatility of boronic acids in synthetic chemistry (Hall, 2019).
Boron Complex Formation
Zhang et al. (2017) researched the formation of derivatives by integrating aminophosphonic acid group into boronic acids, indicating their potential for varied applications including sensing and protein manipulation (Zhang et al., 2017).
Fluorescent Chemosensors
Huang et al. (2012) discussed the use of boronic acids, including derivatives like this compound, in the development of selective fluorescent chemosensors. These are vital in detecting biological substances, contributing significantly to disease diagnosis and treatment (Huang et al., 2012).
Mechanism of Action
Target of Action
The primary target of (4-Hydroxy-3-methylphenyl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, is part of a broader biochemical pathway that leads to the formation of carbon–carbon bonds . This reaction is particularly important because it operates under exceptionally mild and functional group tolerant conditions .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which may influence their bioavailability.
Result of Action
The primary molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, certain boronic acids are known to decompose in air . This compound is generally stable and environmentally benign , suggesting that it may be less sensitive to environmental conditions.
Safety and Hazards
Future Directions
Boronic acids, including “(4-Hydroxy-3-methylphenyl)boronic acid”, have been used in the synthesis of various compounds and have potential applications in different fields . For example, they have been used in the preparation of hydroxyphenylnaphthols as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors, and in the synthesis of bioactive combretastatin analogs via regioselective Suzuki coupling .
properties
IUPAC Name |
(4-hydroxy-3-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHWHLOMMPXHPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665370 | |
Record name | (4-Hydroxy-3-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
762263-66-1 | |
Record name | (4-Hydroxy-3-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.